

1H NMR and 13C NMR spectral data for 5-Methoxyquinoline

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Compound of Interest

Compound Name: 5-Methoxyquinoline

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **5-Methoxyquinoline**

Introduction

5-Methoxyquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, its precise structural characterization is paramount for understanding its chemical behavior and biological activity.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such molecules in solution.^[2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **5-Methoxyquinoline**. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret NMR data for substituted quinoline systems. We will delve into the assignment of proton and carbon signals, the rationale behind the observed chemical shifts and coupling constants, and the application of two-dimensional (2D) NMR techniques for structural confirmation. Furthermore, this document furnishes detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectral data.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the quinoline ring system is used throughout this guide. The methoxy group is positioned at C5.

Caption: IUPAC numbering of the **5-Methoxyquinoline** structure.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of **5-methoxyquinoline** displays distinct signals for the seven aromatic protons and the three methoxy protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrogen atom significantly influence the electronic environment of the ring protons, leading to predictable variations in their chemical shifts.[3]

Data Summary: ¹H NMR

Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
H2	8.85	dd	J = 4.2, 1.7
H3	7.45	dd	J = 8.4, 4.2
H4	8.60	dd	J = 8.4, 1.7
H6	7.65	t	J = 8.0
H7	7.55	d	J = 8.2
H8	7.00	d	J = 7.8
5-OCH ₃	4.05	s	-

Note: The predicted values are based on established principles of NMR spectroscopy and data from analogous quinoline derivatives. Actual experimental values may vary slightly based on solvent and concentration.[1]

Signal Assignment and Rationale

- Protons on the Pyridine Ring (H2, H3, H4):
 - H2 and H4: These protons are situated ortho and para to the ring nitrogen, respectively. The strong deshielding effect of the electronegative nitrogen atom causes their signals to appear significantly downfield. H2 is typically a doublet of doublets (dd) due to coupling with H3 (³J, ~8.4 Hz) and a smaller four-bond coupling with H4 (⁴J, ~1.7 Hz). H4 is similarly a dd, coupling to H3 (³J, ~8.4 Hz) and H2 (⁴J, ~1.7 Hz).[4]

- H3: This proton is meta to the nitrogen and is coupled to both H2 and H4. Its signal appears further upfield relative to H2 and H4 and is observed as a doublet of doublets with coupling constants corresponding to its interaction with H2 (~4.2 Hz) and H4 (~8.4 Hz).
- Protons on the Benzene Ring (H6, H7, H8):
 - H6, H7, H8: The chemical shifts of these protons are primarily influenced by the powerful electron-donating effect of the methoxy group at the C5 position.
 - H8: This proton is ortho to the methoxy group and experiences some shielding, but its proximity to the nitrogen atom's lone pair can cause a slight downfield shift compared to what might be expected from the methoxy group alone. It typically appears as a doublet, coupled to H7.
 - H6: This proton is also ortho to the methoxy group and is strongly shielded, causing its signal to shift upfield. It appears as a triplet due to coupling with both H7 and H8 (assuming similar coupling constants).
 - H7: This proton is meta to the methoxy group and is less affected. It appears as a doublet, coupled to H6.
- Methoxy Protons (5-OCH₃):
 - The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet signal. Its chemical shift around 4.05 ppm is characteristic of an aromatic methoxy group.^[5]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing ten distinct signals corresponding to the nine carbons of the quinoline core and the one methoxy carbon.

Data Summary: ¹³C NMR

Carbon Assignment	Chemical Shift (δ) ppm (Reported/Predicted)
C2	150.5
C3	121.0
C4	132.0
C4a	129.5
C5	155.0
C6	105.0
C7	129.0
C8	119.5
C8a	148.0
5-OCH ₃	55.8

Source: Predicted values based on additivity rules and publicly available data for **5-methoxyquinoline** and related structures.[\[6\]](#)[\[7\]](#)

Signal Assignment and Rationale

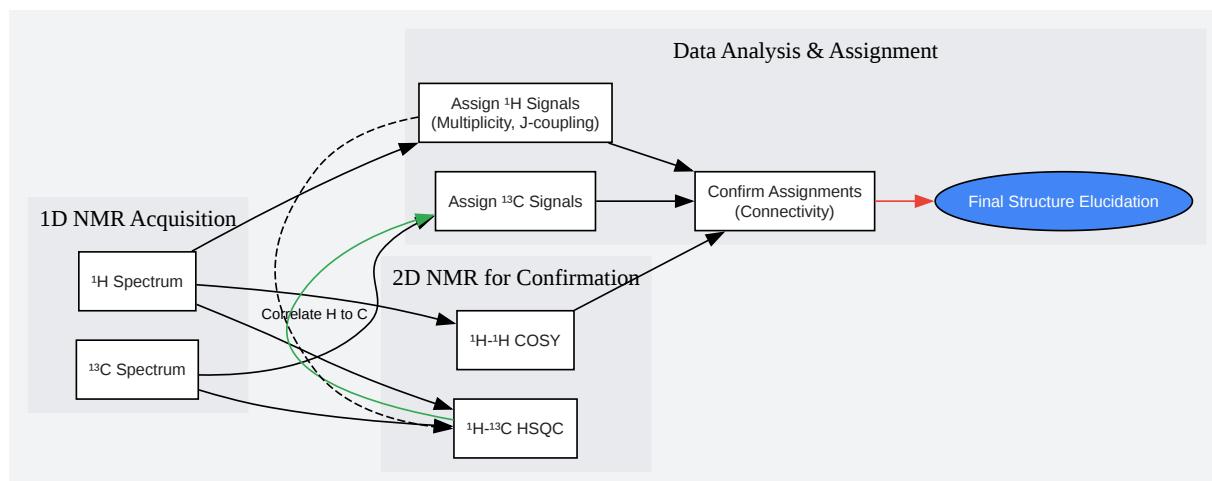
- C5: This carbon is directly attached to the electronegative oxygen atom of the methoxy group, causing a significant downfield shift to ~155.0 ppm.
- C2, C4, C8a: These carbons are adjacent to the ring nitrogen and are thus deshielded, appearing at the downfield end of the spectrum.
- C6: As the carbon ortho to the electron-donating methoxy group, C6 is strongly shielded and appears significantly upfield (~105.0 ppm).
- Quaternary Carbons (C4a, C8a): These carbons typically show lower intensity signals compared to the protonated carbons. Their shifts are influenced by their position relative to the nitrogen and the fused ring system.

- Methoxy Carbon (5-OCH₃): The signal for the methoxy carbon appears in the characteristic region for sp³-hybridized carbons attached to an oxygen atom, typically around 55-62 ppm. [5][8]

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides substantial data, 2D NMR experiments like COSY and HSQC are indispensable for unambiguous assignment, especially in complex or substituted aromatic systems.[3][9]

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10][11] For **5-methoxyquinoline**, a COSY spectrum would show cross-peaks connecting H2-H3, H3-H4, and H6-H7-H8, confirming their connectivity within the two separate spin systems of the quinoline rings.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12][13] It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~8.85 ppm (H2) would show a cross-peak to the carbon signal at ~150.5 ppm (C2).



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Caption: Workflow for the complete NMR-based structural elucidation.

Experimental Protocols

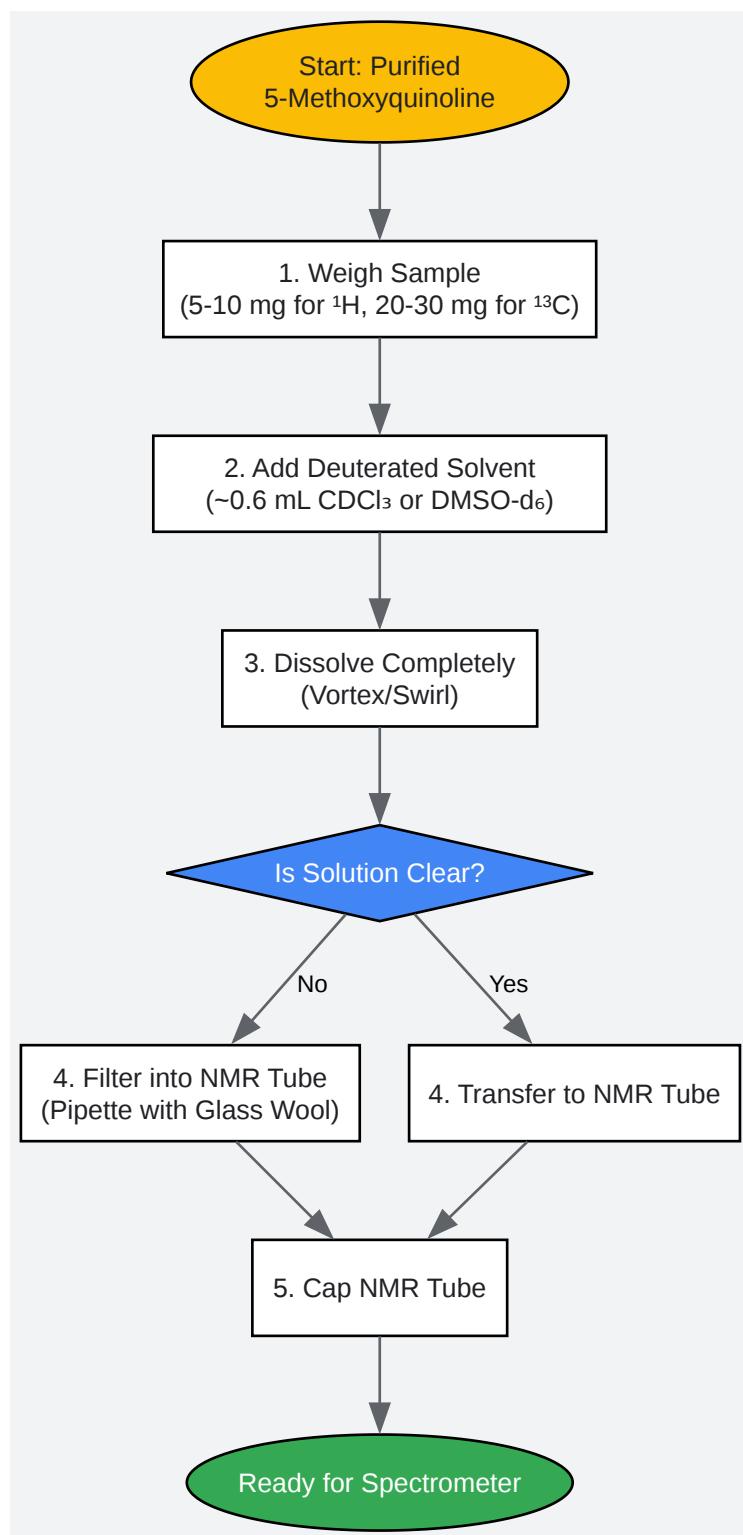
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and proper instrument setup.[\[14\]](#)

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. It must fully dissolve the analyte without interfering with its signals. Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons (¹H), making the solvent "invisible" in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift.[\[15\]](#) [\[16\]](#)

Methodology:

- Analyte Weighing: Accurately weigh 5-10 mg of purified **5-methoxyquinoline** for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[\[17\]](#) Higher concentrations are needed for the less sensitive ¹³C nucleus.[\[14\]](#)
- Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for many organic molecules.
- Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[\[15\]](#)
- Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[\[16\]](#) Suspended solids will degrade spectral quality.
- Tube Capping: Cap the NMR tube to prevent solvent evaporation and contamination.



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Caption: Step-by-step workflow for NMR sample preparation.

Protocol 2: Data Acquisition

Causality: The instrument must be properly tuned to the specific sample, and the magnetic field must be homogenized ("shimmed") to achieve narrow, symmetrical peaks, which is crucial for resolving fine coupling patterns.

Methodology:

- **Instrument Setup:** Insert the sample into the spectrometer.
- **Locking and Shimming:** Lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity and achieve optimal peak shape and resolution.
- **1D ^1H Spectrum Acquisition:**
 - Acquire a standard 1D ^1H spectrum to check resolution and determine the spectral width.
 - Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- **1D ^{13}C Spectrum Acquisition:**
 - Set the appropriate spectral width for carbon signals (~0 to 200 ppm).
 - Acquire the spectrum using proton decoupling to produce sharp singlets for each carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
- **2D COSY & HSQC Acquisition:**
 - Load standard pulse sequence programs for COSY and HSQC experiments.
 - Set the spectral widths in both dimensions based on the 1D spectra.
 - Set the number of data points and scans. More points provide better resolution but increase experiment time.[\[3\]](#)

- Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on all spectra to generate the final, interpretable data.

Conclusion

The structural characterization of **5-methoxyquinoline** is readily achieved through a combination of 1D and 2D NMR spectroscopy. The ^1H and ^{13}C NMR spectra provide a detailed fingerprint of the molecule, with chemical shifts and coupling patterns that are logically dictated by the electronic effects of the nitrogen heteroatom and the C5-methoxy substituent. While 1D spectra allow for a robust preliminary assignment, the use of 2D techniques such as COSY and HSQC provides unequivocal confirmation of proton-proton and proton-carbon connectivities, respectively. The protocols outlined herein provide a reliable framework for obtaining high-quality spectral data, forming the bedrock of confident structural elucidation for researchers in synthetic chemistry and drug discovery.

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